(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide
Overview
Description
The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide is a synthetic organic molecule that features a combination of pyrimidine and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Pyrimidine Sulfonamide Intermediate: This step involves the reaction of 4,6-dimethylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Coupling with the Phenylprop-2-enamide Moiety: The intermediate is then coupled with 3-(4-ethoxyphenyl)prop-2-enamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrimidine moieties.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide group.
Substitution: The sulfonamide and pyrimidine groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the ethoxyphenyl and pyrimidine groups.
Reduction: Reduced forms of the prop-2-enamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology and Medicine
Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.
Anticancer: Shows potential in inhibiting cancer cell growth and proliferation.
Industry
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Action: Inhibits the synthesis of essential proteins and enzymes in microbial cells.
Anticancer Action: Induces apoptosis and inhibits cell division by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.
Sulfamethoxazole: Another sulfonamide with broad-spectrum antimicrobial activity.
Uniqueness
Structural Complexity: The combination of pyrimidine, sulfonamide, and ethoxyphenyl groups provides unique chemical and biological properties.
Versatility: The compound’s ability to undergo various chemical reactions and its broad range of applications make it distinct from simpler analogs.
Properties
IUPAC Name |
(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-ethoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-4-31-20-10-5-18(6-11-20)7-14-22(28)26-19-8-12-21(13-9-19)32(29,30)27-23-24-16(2)15-17(3)25-23/h5-15H,4H2,1-3H3,(H,26,28)(H,24,25,27)/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYRVVOGAJJYEY-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.